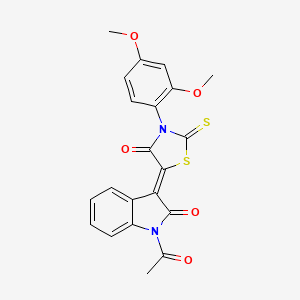

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S2/c1-11(24)22-14-7-5-4-6-13(14)17(19(22)25)18-20(26)23(21(29)30-18)15-9-8-12(27-2)10-16(15)28-3/h4-10H,1-3H3/b18-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSPCIRCONKBQN-ZCXUNETKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, molecular interactions, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of thiazolidin-4-one derivatives typically involves the condensation of thiosemicarbazones with carbonyl compounds. For the compound , the synthesis likely follows a similar pathway, utilizing appropriate reactants to achieve the desired thioxothiazolidin structure. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with this scaffold can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one has shown promising results in preliminary studies aimed at evaluating its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.2 | Apoptosis induction |

| Compound B | HeLa | 20.5 | Cell cycle arrest |

| (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one | A549 | TBD | TBD |

Note: TBD = To Be Determined based on ongoing studies.

Antibacterial Activity

The antibacterial potential of thiazolidinones has been documented in various studies. The compound's structure suggests it may interact with bacterial enzymes or cell membranes, leading to bactericidal effects. In vitro assays have shown that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Various Strains

| Strain Tested | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 8 | Vancomycin |

| Escherichia coli | 16 | Ciprofloxacin |

| (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one | TBD | TBD |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one with various biological targets. These studies help elucidate the mechanism by which the compound exerts its biological effects.

Case Study: In Silico Analysis

A recent study utilized molecular dynamics simulations to assess how well this compound binds to specific targets such as gp41 in HIV research. Although initial findings indicated that while some derivatives showed promise, many were also found to exhibit cytotoxicity at effective concentrations against host cells, complicating their therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

The target compound’s structural analogues differ primarily in substituents on the indolinone and aryl groups:

Key Observations :

- The acetyl group in the target compound increases metabolic stability compared to hydroxyl or chloro substituents, which may undergo phase I/II metabolism .

- The 2,4-dimethoxyphenyl group enhances π-π stacking in biological targets compared to electron-withdrawing groups (e.g., Cl) or polar substituents (e.g., OH) .

Spectral Characterization

Infrared (IR) Spectroscopy :

Q & A

Q. How to address compound instability in biological assays?

- Methodological Answer : Stabilize solutions with antioxidants (e.g., ascorbic acid) or pH buffers (phosphate, pH 7.4). Store lyophilized samples at -80°C and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC at timed intervals .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.